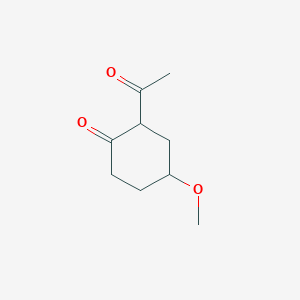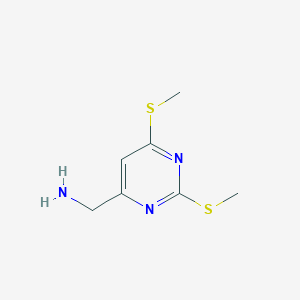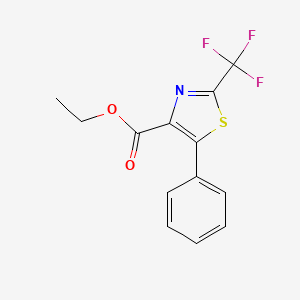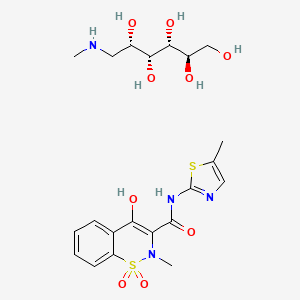
2-Bromo-6-(tert-butyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(tert-butyl)naphthalene is an organic compound with the molecular formula C14H15Br. It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a tert-butyl group is substituted at the sixth position.
Métodos De Preparación
The synthesis of 2-Bromo-6-(tert-butyl)naphthalene typically involves the bromination of 6-(tert-butyl)naphthalene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Bromo-6-(tert-butyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
2-Bromo-6-(tert-butyl)naphthalene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(tert-butyl)naphthalene in various reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or coupling reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
Similar compounds to 2-Bromo-6-(tert-butyl)naphthalene include other brominated naphthalene derivatives such as 2-Bromo-6-methoxynaphthalene and 2-Bromo-6-ethylnaphthalene. Compared to these compounds, this compound is unique due to the presence of the bulky tert-butyl group, which affects its reactivity and applications .
Propiedades
Fórmula molecular |
C14H15Br |
|---|---|
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
2-bromo-6-tert-butylnaphthalene |
InChI |
InChI=1S/C14H15Br/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4-9H,1-3H3 |
Clave InChI |
WXRVHYFARSXWDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Bromomethyl)-4-propylbicyclo[2.2.2]octane](/img/structure/B8511044.png)









